
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C15H19FN2O3S and its molecular weight is 326.39. The purity is usually 95%.
BenchChem offers high-quality (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorogenic Labeling and Analysis Techniques Research has developed methods using fluorogenic labeling reagents for the quality control of amino acids in pharmaceuticals. For example, phanquinone has been utilized as a labeling agent in HPLC-fluorescence determination, providing an effective approach for the separation and detection of amino acid adducts, highlighting the compound's utility in enhancing analytical methodologies for pharmaceutical analysis (Gatti et al., 2004).
Synthetic Routes and Chemical Transformations Another aspect of research has been focused on the synthesis and transformation of related quinolone derivatives. Studies detail the synthesis of various substituted tetrahydroquinazolinones, showcasing the compound's role in chemical synthesis, particularly in creating molecules with potential therapeutic applications. These syntheses involve complex reactions, including Diels-Alder cycloadditions and Michael addition reactions, highlighting the compound's versatility in organic synthesis (Dalai et al., 2006).
Fluorescent Properties for Biomedical Analysis The compound 6-Methoxy-4-quinolone, an oxidation product relevant to the chemical structure , exhibits strong fluorescence with a large Stokes' shift in aqueous media. This property makes it suitable for biomedical analysis, where it can serve as a fluorescent labeling reagent for the determination of carboxylic acids. Its strong fluorescence across a wide pH range and high stability under various conditions make it a valuable tool in biomedical research (Hirano et al., 2004).
Antibacterial Activity Research into fluoroquinolones, a class of antibacterial agents, has led to the development of compounds with significant potency against both Gram-positive and Gram-negative bacteria. The structural modification of quinolone derivatives to include novel N-1 substituents, such as azetidinyl groups, has resulted in compounds with enhanced antibacterial activities, offering potential new treatments for bacterial infections (Kuramoto et al., 2003).
Organic Molecule Fluorination The study of the reactivity of N–F class fluorinating reagents with hydroxy-substituted organic molecules has provided insights into the role of reagent structure in chemical transformations. This research is pivotal for understanding the fluorination mechanisms of organic compounds, with implications for the synthesis of fluorinated pharmaceuticals and materials science (Zupan et al., 1995).
properties
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylsulfonylazetidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-10-3-4-11-7-13(16)5-6-14(11)18(10)15(19)12-8-17(9-12)22(2,20)21/h5-7,10,12H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTGMESQPIBJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CN(C3)S(=O)(=O)C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)
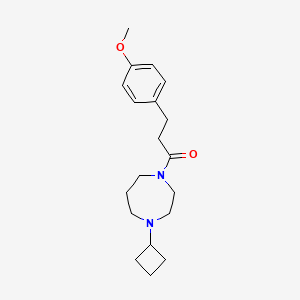
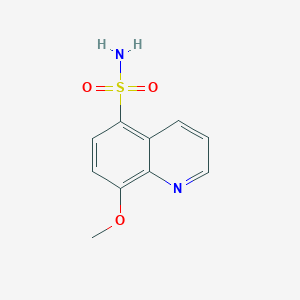
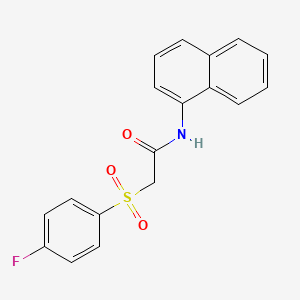
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)
![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)
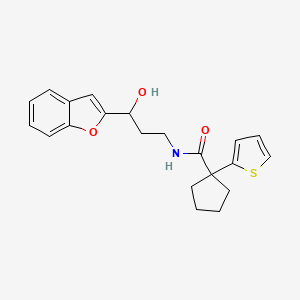
![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2886407.png)
![5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2886408.png)
![tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B2886409.png)
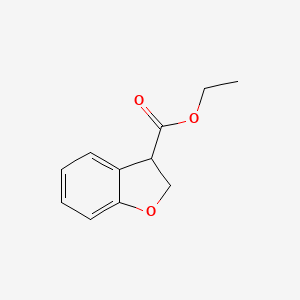
![3-amino-6-ethyl-N-isopropyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886412.png)
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2886413.png)
